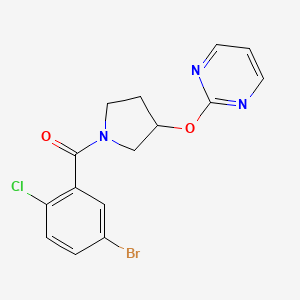

(5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

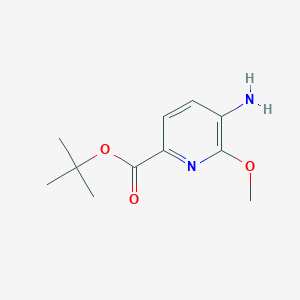

(5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone, commonly known as BCPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCPM belongs to the class of pyrrolidine derivatives and has been shown to exhibit promising biological activity against various diseases.

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including our compound of interest, have been investigated for their antiviral potential. For instance:

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with one compound showing inhibitory activity against influenza A .

- Cihan-Üstündag et al. prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which exhibited potent antiviral activity against Coxsackie B4 virus .

Medicinal Chemistry

The indole scaffold is a valuable pharmacophore in drug design. Our compound serves as an intermediate in the synthesis of Dapagliflozin , a selective sodium-glucose co-transporter type II (SGLT2) inhibitor .

Organic Synthesis

Indole derivatives play a crucial role in organic synthesis. Notably, the Suzuki–Miyaura coupling, which involves indole-based substrates, is a powerful method for constructing carbon-carbon bonds .

Biological and Clinical Applications

Indole derivatives exhibit diverse biological activities:

Heterocyclic Chemistry

Indole, with its benzopyrrole structure, provides the backbone for various alkaloids and natural compounds. Researchers have synthesized different indole scaffolds to explore their pharmacological properties .

Enantiomer Resolution

The compound has been resolved into enantiomers, which can be useful in chiral synthesis and drug development .

Mecanismo De Acción

Target of Action

The primary target of (5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is the Sodium-Glucose Co-Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a key target for the treatment of type 2 diabetes .

Mode of Action

(5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone acts as an SGLT2 inhibitor . It binds to SGLT2 and inhibits its function, reducing the reabsorption of glucose in the kidney and promoting its excretion in the urine . This leads to a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of SGLT2 by (5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone affects the glucose reabsorption pathway in the kidney . Normally, SGLT2 reabsorbs most of the glucose filtered by the kidneys. By inhibiting SGLT2, this compound reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels .

Pharmacokinetics

As an sglt2 inhibitor, it is expected to have good bioavailability and to be primarily excreted in the urine

Result of Action

The primary result of the action of (5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a reduction in blood glucose levels . By inhibiting SGLT2 and reducing glucose reabsorption in the kidney, it promotes the excretion of glucose in the urine, leading to decreased blood glucose levels. This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClN3O2/c16-10-2-3-13(17)12(8-10)14(21)20-7-4-11(9-20)22-15-18-5-1-6-19-15/h1-3,5-6,8,11H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXJINGSEXRTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)

![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2791904.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)

![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)